molecular formula C22H16ClN3O2 B2707520 1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide CAS No. 1424517-54-3

1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide

Cat. No. B2707520
CAS RN: 1424517-54-3
M. Wt: 389.84
InChI Key: MMWSZAYYQKSGBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic route to CPI-1205 involves several steps, including the introduction of the chloro substituent, the formation of the dihydropyridine ring, and the coupling of the phenyl group. Detailed synthetic methods are available in the literature .

Mechanism of Action

CPI-1205 selectively inhibits the histone methyltransferase EZH2 (enhancer of zeste homologue 2). EZH2 is a catalytic subunit of the polycomb repressive complex 2 (PRC2). By inhibiting EZH2, CPI-1205 disrupts the trimethylation of lysine 27 on histone 3 (H3K27), leading to altered chromatin structure and transcriptional regulation .

Future Directions

: Vaswani, R. G., Gehling, V. S., Dakin, L. A., et al. (2016). Identification of ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. DOI: 10.1021/acs.jmedchem.6b01315

properties

IUPAC Name

1-chloro-N-[4-[(2-oxopyridin-1-yl)methyl]phenyl]isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-21-18-6-2-1-5-16(18)13-19(25-21)22(28)24-17-10-8-15(9-11-17)14-26-12-4-3-7-20(26)27/h1-13H,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSZAYYQKSGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=C(C=C3)CN4C=CC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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